2-(4-Fluoronaphthalen-1-yl)acetonitrile
Description
Significance of Arylacetonitrile Scaffold as a Versatile Synthon in Synthetic Chemistry
The arylacetonitrile scaffold is a cornerstone in organic synthesis, prized for its utility as a versatile synthon—a building block used to introduce specific structural and functional features into more complex molecules. The defining feature of this scaffold is a nitrile group (-C≡N) attached to a methylene (B1212753) bridge (-CH2-), which is in turn connected to an aromatic ring. This arrangement provides a unique combination of reactivity and stability.
The nitrile group is a powerful electron-withdrawing group and can participate in a wide array of chemical transformations. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into various nitrogen-containing heterocycles. chemicalbook.com The adjacent methylene protons are acidic, allowing for facile deprotonation to form a carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, enabling chain elongation and the construction of complex molecular skeletons. researchgate.net This reactivity makes arylacetonitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.com
Strategic Role of Fluorine in Modulating Reactivity and Electronic Properties of Aromatic Systems
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to fine-tune molecular properties. pharmacyjournal.orgnih.gov Despite being the smallest halogen, fluorine is the most electronegative element, which imparts profound electronic effects on adjacent aromatic systems. tandfonline.com
When attached to an aromatic ring, fluorine exerts a strong electron-withdrawing inductive effect (σ-effect) through the carbon-fluorine sigma bond. csbsju.edunih.gov This effect lowers the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. csbsju.edu Concurrently, the lone pairs on the fluorine atom can participate in resonance, donating electron density back to the ring (a π-donating effect). csbsju.edunih.gov The interplay of these opposing effects modulates the electronic character of the aromatic system, affecting its pKa, dipole moment, and interaction with biological targets. acs.org
Overview of Naphthalene (B1677914) Derivatives as Privileged Structures in Organic Synthesis
Naphthalene, a bicyclic aromatic hydrocarbon, serves as the core of a vast number of biologically active compounds. ijpsjournal.comresearchgate.net In medicinal chemistry, the naphthalene scaffold is considered a "privileged structure," a concept first described by Evans et al. to denote molecular frameworks that can provide high-affinity ligands for a diverse range of biological receptors. nih.govrsc.org
The rigid, planar, and lipophilic nature of the naphthalene ring system makes it an ideal platform for designing molecules that can engage with hydrophobic pockets in proteins and other biological macromolecules. researchgate.netnih.gov The extended π-system of naphthalene also allows for various electronic interactions, such as π-π stacking. Naphthalene derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ijpsjournal.comnih.gov Numerous FDA-approved drugs, such as Naproxen, Propranolol, and Bedaquiline, incorporate the naphthalene moiety, highlighting its importance in drug discovery. nih.gov
Research Significance of 2-(4-Fluoronaphthalen-1-yl)acetonitrile within Advanced Chemical Research
This compound is a specialized organic compound that integrates the key features of the three aforementioned areas. It possesses the reactive arylacetonitrile unit, the modulating influence of a fluorine substituent, and the privileged naphthalene core. While detailed, dedicated studies on this specific molecule are not extensively documented in mainstream literature, its significance is evident from its use as a crucial intermediate in the synthesis of more complex, high-value molecules for advanced research.
The compound serves as a sophisticated building block in the construction of novel materials and potential therapeutic agents. For instance, the 4-fluoronaphthalen-1-yl moiety has been incorporated into complex heterocyclic systems designed for applications in materials science, such as organic light-emitting diodes (OLEDs), and in medicinal chemistry for creating ligands with specific biological targets. uni-regensburg.deacs.org The synthesis of complex pyrrole derivatives for catalytic applications has also utilized this fluorinated naphthalene core, demonstrating its value in creating structurally precise molecules for asymmetric synthesis. nih.gov
The presence of the fluorine atom at the 4-position of the naphthalene ring is strategic. It modifies the electronic properties of the bicyclic system, which can influence the reactivity of the acetonitrile (B52724) group and the binding characteristics of the final target molecule. The synthesis of this compound itself represents a challenge in regioselective functionalization of the naphthalene core. A plausible synthetic route would involve the conversion of 1-methyl-4-fluoronaphthalene to 1-(bromomethyl)-4-fluoronaphthalene, followed by a nucleophilic substitution with a cyanide salt, a common method for preparing arylacetonitriles. nih.gov
The physicochemical properties of This compound are summarized in the table below, based on available data. echemi.com
| Property | Value |
| CAS Number | 3832-87-9 |
| Molecular Formula | C₁₂H₈FN |
| Molecular Weight | 185.20 g/mol |
| Density | 1.203 g/cm³ |
| Boiling Point | 341.0 °C |
| Flash Point | 148.0 °C |
| Refractive Index | 1.612 |
| XLogP3 | 3.045 |
These properties underscore its character as a stable, high-boiling organic solid, suitable for use as a synthon in a variety of reaction conditions. Its research significance, therefore, lies not as an end-product itself, but as a high-value, functionalized intermediate that enables the exploration of novel chemical space in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoronaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLZRAFDAJEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Fluoronaphthalen 1 Yl Acetonitrile
Precursor Synthesis and Functionalization Pathways
The successful synthesis of the target molecule hinges on the efficient preparation of key intermediates. This involves either building the 4-fluoronaphthalene core with a reactive handle for later coupling or preparing an appropriate acetonitrile-containing reagent.
The introduction of a fluorine atom onto an aromatic ring requires specific methodologies, as direct fluorination can be aggressive and difficult to control. thieme-connect.de For the naphthalene (B1677914) system, established methods for producing aryl fluorides are commonly employed.
A classic and reliable method for introducing a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgorganic-chemistry.org This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) through the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt. wikipedia.orgorganic-chemistry.org
The process begins with the diazotization of a primary aromatic amine. In the context of synthesizing a 4-fluoronaphthalene precursor, the starting material would be 4-aminonaphthalene (also known as 1-naphthylamine). This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. chemicalbook.comyoutube.com
Subsequently, a tetrafluoroborate source, such as fluoroboric acid (HBF₄), is introduced. chemicalbook.com This results in the precipitation of the relatively stable diazonium tetrafluoroborate salt. google.com This isolated salt is then carefully heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and yielding the desired aryl fluoride. wikipedia.org This approach offers a well-established route to compounds like 1-fluoronaphthalene (B124137), which can then be further functionalized. google.comgoogle.com Innovations in the Balz-Schiemann reaction include the use of other counterions like hexafluorophosphates (PF₆⁻) or conducting the diazotization in liquid hydrogen fluoride. thieme-connect.dewikipedia.org
Table 1: Example of Balz-Schiemann Reaction for 1-Fluoronaphthalene Synthesis
| Step | Reactants | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1. Diazotization | 1-Naphthylamine | Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 1-Naphthalenediazonium chloride |
| 2. Salt Formation | 1-Naphthalenediazonium chloride | Fluoroboric Acid (HBF₄) | Low Temperature | 1-Naphthalenediazonium tetrafluoroborate |
This table illustrates a typical reaction sequence based on principles of the Balz-Schiemann reaction. chemicalbook.comgoogle.com
An alternative pathway to 4-fluoronaphthalene derivatives involves first introducing a different halogen, such as bromine or chlorine, onto the naphthalene ring, followed by a halogen exchange (Halex) reaction.
Naphthalene undergoes electrophilic substitution reactions, including halogenation. numberanalytics.com The reaction of naphthalene with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can yield halogenated naphthalenes. numberanalytics.com Once a bromo- or chloro-naphthalene is obtained, the fluorine atom can be introduced via nucleophilic aromatic substitution. This typically requires an activated substrate or harsh reaction conditions. A more common approach for non-activated aryl halides is to use a metal fluoride, such as potassium fluoride, often in the presence of a phase-transfer catalyst in a polar aprotic solvent at high temperatures. This method is particularly effective if the leaving group (Br or Cl) is positioned ortho or para to an electron-withdrawing group, though it can be applied to other systems as well. thieme-connect.de
For instance, a brominated naphthalene derivative can serve as an intermediate in the production of a fluorinated derivative. google.com This strategy provides a different synthetic entry point, leveraging the more common electrophilic halogenation reactions.
To form the final product, a synthon for the "-CH₂CN" group is required. One robust strategy involves preparing a halomethyl-fluoronaphthalene intermediate. This can be achieved by radical halogenation of 1-methyl-4-fluoronaphthalene using a reagent like N-Bromosuccinimide (NBS) and a radical initiator.
This creates 1-(bromomethyl)-4-fluoronaphthalene, a reactive precursor. This intermediate can then be reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO. nih.gov The cyanide anion acts as a nucleophile, displacing the bromide to form the desired carbon-carbon bond and yield 2-(4-Fluoronaphthalen-1-yl)acetonitrile. This method is analogous to the synthesis of other substituted naphthylacetonitriles. nih.gov
Synthesis of 4-Fluoronaphthalene Derivatives
Key Carbon-Carbon Bond Forming Reactions for this compound Formation
The crucial step in the synthesis is the creation of the bond between the C1 position of the naphthalene ring and the methylene (B1212753) carbon of the acetonitrile (B52724) group. Transition-metal catalysis is a powerful tool for achieving this transformation efficiently and with high functional group tolerance. organicreactions.org
Modern synthetic organic chemistry offers a variety of powerful cross-coupling reactions for forming C-C bonds. researchgate.net Reactions like the Suzuki-Miyaura, Negishi, or Stille couplings are central to this field. researchgate.netnih.gov For the synthesis of arylacetonitriles, a common strategy involves the palladium-catalyzed coupling of an aryl halide or triflate with a suitable acetonitrile partner. chemicalbook.com
In a potential route to this compound, a 1-halo-4-fluoronaphthalene (e.g., 1-bromo-4-fluoronaphthalene) would serve as the electrophilic partner. This precursor can be coupled with a nucleophilic cyanomethyl reagent. Examples of such reagents include cyanomethylzinc halides (for Negishi coupling) or by using cyanoacetate (B8463686) salts in a palladium-catalyzed decarboxylative coupling reaction. chemicalbook.com
The Suzuki-Miyaura coupling, one of the most versatile cross-coupling methods, typically involves an organoboron compound reacting with an organohalide. mdpi.com While less common for introducing a cyanomethyl group, related methodologies exist. A highly relevant approach is the palladium-catalyzed coupling of aryl halides with alkali metal cyanoacetate salts, which undergo in-situ decarboxylation to form the arylacetonitrile product. chemicalbook.com This method has been shown to be effective for the synthesis of 2-naphthylacetonitrile (B189437) from 2-chloronaphthalene, achieving a high yield. chemicalbook.com
Table 2: Hypothetical Palladium-Catalyzed Cross-Coupling for this compound
| Aryl Halide | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product |
|---|---|---|---|---|---|---|
| 1-Bromo-4-fluoronaphthalene | Sodium Cyanoacetate | Palladium(II) Acetate | SPhos | Sodium Carbonate | Toluene | This compound |
This table presents plausible reaction conditions based on established palladium-catalyzed cross-coupling methodologies for synthesizing arylacetonitriles. researchgate.netchemicalbook.commdpi.com
These transition metal-catalyzed methods are advantageous due to their mild reaction conditions and tolerance of various functional groups, making them highly suitable for the synthesis of complex molecules like this compound.
Nucleophilic Substitution Approaches on Halogenated Naphthalenes with Cyanide Sources
A prevalent method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on a suitable naphthalene precursor with a cyanide source. This approach typically utilizes a 1-halomethyl-4-fluoronaphthalene, where the halogen is a good leaving group such as bromine or chlorine. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile.
The choice of cyanide source is critical, with common reagents including sodium cyanide and potassium cyanide. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to facilitate the dissolution of the cyanide salt and promote the nucleophilic attack.
Recent advancements in cross-coupling chemistry have provided more sophisticated methods for the cyanation of aryl halides. Palladium-catalyzed cyanation reactions, for instance, have emerged as a powerful tool. nih.govnih.govsci-hub.st These reactions can utilize various cyanide sources, including less toxic alternatives like potassium hexacyanoferrate(II) (K4[Fe(CN)6]). nih.gov The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the desired aryl nitrile. nih.gov The efficiency of these catalytic systems is highly dependent on the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands often demonstrating superior performance. nih.govmit.eduacs.org
For the synthesis of this compound, a hypothetical palladium-catalyzed approach could involve the cyanation of 1-chloro-4-fluoronaphthalene (B7939711) or 1-bromo-4-fluoronaphthalene.
| Starting Material | Cyanide Source | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1-(Bromomethyl)-4-fluoronaphthalene | NaCN | - | DMSO | 25-50 | Good |
| 1-Chloro-4-fluoronaphthalene | K4[Fe(CN)6] | Pd(OAc)2/XPhos | Dioxane/Water | 80-120 | Moderate to High |
| 1-Bromo-4-fluoronaphthalene | Zn(CN)2 | Pd2(dba)3/dppf | DMF | 100-140 | High |
Direct Cyanomethylation of Activated Fluoronaphthalene Systems (considering acetonitrile as a cyanomethylating reagent)
An alternative and more atom-economical approach to the synthesis of this compound is the direct cyanomethylation of an activated 1-fluoronaphthalene system. In this strategy, acetonitrile can serve as the cyanomethylating reagent, directly providing the -CH2CN moiety. This transformation typically requires the activation of the C-H bond of acetonitrile and the C-H bond of the naphthalene ring.
Various methods have been developed for direct C-H functionalization, including transition-metal-catalyzed and photocatalytic approaches. For instance, a palladium-catalyzed dehydrogenative coupling could potentially be employed to directly couple 1-fluoronaphthalene with acetonitrile. This would involve the formation of a cyanomethyl radical or a related reactive species from acetonitrile, which then attacks the naphthalene ring.
Photocatalysis offers a milder alternative for generating cyanomethyl radicals from acetonitrile. Under visible light irradiation and in the presence of a suitable photocatalyst, acetonitrile can be activated to form the ·CH2CN radical. This radical can then engage in a reaction with 1-fluoronaphthalene to form the desired product. The regioselectivity of this addition would be a critical factor to control, as the cyanomethyl group could potentially add to different positions on the naphthalene ring. Theoretical studies can aid in predicting the most likely site of substitution based on the electronic properties of the fluoronaphthalene substrate. researchgate.netdiva-portal.org
Optimization of Reaction Conditions and Parameters
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters.
Analysis of Solvent Effects and Selection (e.g., acetonitrile as solvent or reactant)
The choice of solvent plays a multifaceted role in the synthesis. In nucleophilic substitution reactions with cyanide salts, polar aprotic solvents like DMSO and DMF are generally preferred due to their ability to solvate the metal cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion. When acetonitrile is used as the cyanomethylating reagent, it can also serve as the solvent, although co-solvents may be employed to improve the solubility of other reagents or to influence the reaction kinetics. In palladium-catalyzed cyanations, solvents such as dioxane, toluene, and DMF are commonly used. nih.gov The use of aqueous solvent mixtures has also been reported to be effective in certain palladium-catalyzed cyanation systems. mit.edu
Evaluation of Catalyst Systems and Ligand Design for Enhanced Selectivity and Yield
In transition-metal-catalyzed approaches, the selection of the catalyst and associated ligands is paramount for achieving high selectivity and yield. For palladium-catalyzed cyanations of aryl halides, a variety of palladium precursors such as Pd(OAc)2 and Pd2(dba)3 can be used. nih.gov The performance of these catalysts is intimately linked to the choice of phosphine ligands. Bulky, electron-rich monophosphine ligands like XPhos and tBuXPhos have shown great success in promoting the cyanation of challenging substrates, including electron-rich aryl chlorides. nih.gov Bidentate phosphine ligands such as dppf have also been widely employed. nih.gov The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination in the catalytic cycle, and can also prevent catalyst deactivation by cyanide. nih.govnih.gov For the cyanation of 1-halo-4-fluoronaphthalene, a systematic screening of various palladium/ligand combinations would be necessary to identify the optimal catalytic system.
| Ligand | Type | Key Features |
|---|---|---|
| Triphenylphosphine (PPh3) | Monodentate | Classical, less effective for challenging substrates |
| XPhos | Monodentate (Biaryl) | Bulky, electron-rich, high activity |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | Effective for a wide range of cross-coupling reactions |
| dppb (1,4-Bis(diphenylphosphino)butane) | Bidentate | Chelating ligand, can prevent catalyst deactivation nih.gov |
Investigation of Temperature and Pressure Regimes for Reaction Efficacy
Temperature is a critical parameter that significantly influences the rate of reaction. Nucleophilic substitution reactions are often heated to increase the reaction rate, with typical temperatures ranging from room temperature to over 100 °C. Similarly, palladium-catalyzed cyanations often require elevated temperatures to facilitate the catalytic cycle, with reaction temperatures commonly in the range of 80-150 °C. nih.gov However, excessively high temperatures can lead to side reactions and decomposition of the product or catalyst. Therefore, a careful optimization of the temperature is required to achieve a balance between reaction rate and selectivity.
Pressure is generally not a critical parameter for these reactions when conducted in the liquid phase under an inert atmosphere. However, in cases where volatile reagents or solvents are used at elevated temperatures, the reaction may be conducted in a sealed vessel to maintain the concentration of the reactants and prevent solvent loss.
Advanced Purification and Isolation Techniques for Chemical Compounds
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. Standard purification techniques for organic compounds include extraction, crystallization, and chromatography.
For this compound, a typical workup procedure might involve quenching the reaction mixture with water, followed by extraction of the product into an organic solvent. The organic layer would then be washed, dried, and the solvent removed under reduced pressure.
Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial for successful recrystallization.
Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel would likely be a suitable stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be used as the mobile phase.
For achieving very high purity, more advanced techniques may be employed. Preparative High-Performance Liquid Chromatography (HPLC) can be used to separate the desired product from closely related impurities, including positional isomers that may have formed during the synthesis. nih.gov This technique utilizes a high-pressure pump to pass the mobile phase through a column packed with a stationary phase, providing high-resolution separations.
Reactivity and Transformational Pathways of 2 4 Fluoronaphthalen 1 Yl Acetonitrile
Reactions at the Acetonitrile (B52724) Moiety
The acetonitrile moiety, -CH₂CN, is the primary site of reactivity, enabling both the formation of new carbon-carbon bonds at the alpha-position and the conversion of the nitrile group into other important functional groups.
The hydrogen atoms on the carbon adjacent to the nitrile group (the α-protons) exhibit significant acidity. This increased acidity, compared to a standard alkane C-H bond (pKa ≈ 50), is due to the electron-withdrawing inductive effect of the nitrile group and, more importantly, the ability of the nitrile group to stabilize the resulting conjugate base through resonance. The pKa of α-protons in arylacetonitriles is typically in the range of 22-25.
Deprotonation by a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), results in the formation of a resonance-stabilized carbanion, also known as a nitrile-stabilized anion or an enolate equivalent. In this intermediate, the negative charge is delocalized between the α-carbon and the nitrile nitrogen atom. This delocalization greatly increases the stability of the anion, facilitating its formation and rendering it a potent nucleophile for subsequent reactions. The presence of the electron-withdrawing fluorine atom on the naphthalene (B1677914) ring is expected to slightly increase the acidity of these protons through a negative inductive effect (-I).
The nucleophilic carbanion generated from 2-(4-fluoronaphthalen-1-yl)acetonitrile readily participates in nucleophilic addition and substitution reactions with a variety of electrophiles. This pathway is fundamental for constructing more complex carbon skeletons.
Alkylation: In the presence of a suitable base, the nitrile can be alkylated at the α-position by reaction with alkyl halides in an Sₙ2 reaction. Phase-transfer catalysis is often employed to facilitate this reaction between the aqueous base and the organic substrate. orgsyn.org For instance, reaction with ethyl bromide would yield 2-(4-fluoronaphthalen-1-yl)butanenitrile. The reaction is highly efficient for primary and secondary alkyl halides. rsc.orgacs.orgacs.org
Acylation: Similarly, the nucleophilic intermediate can react with acylating agents like acid chlorides or anhydrides to introduce an acyl group. This reaction typically proceeds by nucleophilic acyl substitution, yielding a β-ketonitrile. For example, reaction with acetyl chloride would produce 3-(4-fluoronaphthalen-1-yl)-3-oxopropanenitrile.
The table below illustrates the expected outcomes of representative nucleophilic addition reactions.
| Electrophile | Reaction Type | Illustrative Product | Typical Conditions |
|---|---|---|---|
| Ethyl bromide (CH₃CH₂Br) | Alkylation | 2-(4-Fluoronaphthalen-1-yl)butanenitrile | NaOH (aq), Benzyltriethylammonium chloride, 25-40°C |
| Benzyl chloride (C₆H₅CH₂Cl) | Alkylation | 2-(4-Fluoronaphthalen-1-yl)-3-phenylpropanenitrile | NaH, THF, 0°C to rt |
| Acetyl chloride (CH₃COCl) | Acylation | 3-(4-Fluoronaphthalen-1-yl)-3-oxopropanenitrile | LDA, THF, -78°C |
| Ethyl chloroformate (ClCO₂Et) | Acylation | Ethyl 2-cyano-2-(4-fluoronaphthalen-1-yl)acetate | NaH, THF, 0°C |
As an "active methylene" compound, this compound is a suitable substrate for Knoevenagel condensation. sigmaaldrich.com This reaction involves the base-catalyzed condensation with an aldehyde or ketone to form a new carbon-carbon double bond. nih.gov A weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate, is typically sufficient to generate the nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde or ketone. The resulting β-hydroxynitrile intermediate readily undergoes dehydration to yield an α,β-unsaturated nitrile. bhu.ac.in
This reaction is a powerful tool for synthesizing substituted alkenes. For example, the condensation with benzaldehyde (B42025) would produce (E/Z)-2-cyano-3-phenyl-2-(4-fluoronaphthalen-1-yl)acrylonitrile.
The table below summarizes the expected products from the Knoevenagel condensation with various carbonyl compounds.
| Carbonyl Compound | Product Name | Typical Catalyst |
|---|---|---|
| Benzaldehyde | (E/Z)-3-(4-Fluoronaphthalen-1-yl)-2-phenylacrylonitrile | Piperidine or Ammonium Acetate |
| 4-Nitrobenzaldehyde | (E/Z)-3-(4-Fluoronaphthalen-1-yl)-2-(4-nitrophenyl)acrylonitrile | Piperidine or Ammonium Acetate |
| Acetone | 3-(4-Fluoronaphthalen-1-yl)-2-methylbut-2-enenitrile | Basic Alumina |
| Furfural | (E/Z)-3-(4-Fluoronaphthalen-1-yl)-2-(furan-2-yl)acrylonitrile | Piperidine or Ammonium Acetate |
The nitrile group (-C≡N) is a versatile functional group that can be transformed into other key functionalities, primarily carboxylic acids and primary amines, through hydrolysis and reduction, respectively.
The nitrile group can be completely hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. This transformation proceeds via an intermediate amide. google.comsciencemadness.org
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, first produces an amide intermediate, 2-(4-fluoronaphthalen-1-yl)acetamide, which is then further hydrolyzed to the final carboxylic acid, 2-(4-fluoronaphthalen-1-yl)acetic acid, and an ammonium salt. mhlw.go.jp
Base-catalyzed hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide (B78521) yields the sodium salt of the carboxylic acid (sodium 2-(4-fluoronaphthalen-1-yl)acetate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid.
| Reaction Condition | Intermediate | Final Product (after workup) |
| Acidic (e.g., aq. HCl, heat) | 2-(4-Fluoronaphthalen-1-yl)acetamide | 2-(4-Fluoronaphthalen-1-yl)acetic acid |
| Basic (e.g., aq. NaOH, heat) | 2-(4-Fluoronaphthalen-1-yl)acetamide | 2-(4-Fluoronaphthalen-1-yl)acetic acid |
The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine, providing a two-carbon extension from the naphthalene core to an aminoethyl group. This is a common and synthetically useful transformation.
Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran, are highly effective for this conversion. The reaction involves the nucleophilic addition of hydride ions to the electrophilic nitrile carbon, followed by an aqueous workup to protonate the resulting intermediate and yield the primary amine, 2-(4-fluoronaphthalen-1-yl)ethan-1-amine.
Catalytic hydrogenation is another widely used method. This involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, platinum, or palladium.
The table below outlines common methods for the reduction of the nitrile group.
| Reagent/Catalyst | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₂O/H₃O⁺ workup | 2-(4-Fluoronaphthalen-1-yl)ethan-1-amine |
| Catalytic Hydrogenation (H₂) | Raney Nickel, high pressure, elevated temperature | 2-(4-Fluoronaphthalen-1-yl)ethan-1-amine |
| Borane (BH₃·THF) | THF, reflux | 2-(4-Fluoronaphthalen-1-yl)ethan-1-amine |
Cycloaddition Reactions Involving the Nitrile Functionality
The nitrile group (C≡N) in this compound serves as a versatile handle for cycloaddition reactions, primarily acting as a 2π component. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry.
One of the most common transformations is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. In this reaction, the nitrile's C≡N triple bond can react with a 1,3-dipole. Nitrile ylides, which can be generated photochemically from 2H-azirines, are classic 1,3-dipoles that react with dipolarophiles. nih.gov While the nitrile group itself is typically the dipolarophile, it can also be a precursor to a nitrile ylide. However, more commonly, it reacts with dipoles such as azides to form tetrazoles or with nitrile oxides to yield oxadiazoles.
The reactivity of the nitrile group in this compound in such reactions is influenced by the electronic properties of the fluoronaphthalene substituent. The electron-withdrawing nature of the aromatic system can modulate the energy levels of the nitrile's π-orbitals, affecting the rate and regioselectivity of the cycloaddition. For instance, in reactions with donor-acceptor cyclopropanes catalyzed by Lewis acids like SnCl₄, various aryl nitriles participate in [3+2] cycloadditions to form substituted pyrrolines. researchgate.net It is plausible that this compound could undergo similar transformations.
Below is a table summarizing potential [3+2] cycloaddition reactions involving the nitrile functionality.
| 1,3-Dipole | Resulting Heterocycle | Reaction Conditions (Hypothetical) |
| Azide (B81097) (R-N₃) | Tetrazole | Metal catalysis (e.g., Zn, Al, Cu) or thermal conditions |
| Nitrile Oxide (R-CNO) | Oxadiazole | Base-mediated from oxime halides |
| Nitrile Ylide (R-CNCR'₂) | Imidazole derivative | Photochemical or thermal generation of ylide |
Reactions at the Fluoronaphthalene Moiety
The fluoronaphthalene core of the molecule presents a rich landscape for chemical transformations, including aromatic substitution reactions and C-F bond functionalization.
Aromatic Substitution Reactions (e.g., nucleophilic aromatic substitution, electrophilic aromatic substitution)
The naphthalene ring system can undergo both electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAᵣ), with the outcome dictated by the reaction conditions and the electronic influence of the existing substituents.
Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich naphthalene ring. uci.eduleah4sci.com The existing substituents—the fluoro group at C4 and the acetonitrilomethyl group at C1—direct the position of the incoming electrophile.
Nucleophilic Aromatic Substitution (SNAᵣ): SNAᵣ reactions occur when a nucleophile displaces a leaving group on an electron-deficient aromatic ring. youtube.comnih.gov The presence of the electron-withdrawing fluorine atom makes the naphthalene ring more susceptible to nucleophilic attack, particularly at the carbon atom to which the fluorine is attached (ipso-substitution). The reaction typically proceeds through a two-step addition-elimination mechanism involving a stabilized Meisenheimer intermediate. nih.gov
Influence of Fluoro-Substituent on Regioselectivity and Reactivity
The fluorine atom at the C4 position exerts a significant influence on the reactivity and regioselectivity of substitution reactions through a combination of inductive and resonance effects.
Inductive Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring toward electrophilic attack, making it less reactive than unsubstituted naphthalene. libretexts.org Conversely, this deactivation enhances the ring's susceptibility to nucleophilic attack.
Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system (+R effect). This resonance effect directs incoming electrophiles to the ortho and para positions. libretexts.org
In the context of this compound, the directing effects of both the C1-acetonitrilomethyl group (an ortho-, para-directing deactivator) and the C4-fluoro group (an ortho-, para-directing deactivator) must be considered. For an incoming electrophile, the potential sites of attack are C2, C5, and C7. The precise outcome would depend on the steric hindrance and the specific electrophile used.
For SNAᵣ, the fluorine atom itself is an excellent leaving group in this context. The strong electron-withdrawing nature of both the fluorine and the nitrile group (via the methylene (B1212753) spacer) stabilizes the negative charge in the Meisenheimer intermediate, facilitating the displacement of the fluoride (B91410) ion by a nucleophile at the C4 position.
The following table summarizes the expected directing effects for electrophilic aromatic substitution.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |
| -CH₂CN | C1 | Weakly Withdrawing (-I) | N/A | Deactivating | ortho, para (positions 2, 5, 8) |
| -F | C4 | Strongly Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para (positions 3, 5) |
Functionalization of the Naphthalene Ring System (e.g., halogenation, nitration)
Further functionalization of the naphthalene ring can be achieved through standard electrophilic substitution reactions.
Halogenation: The introduction of a bromine or chlorine atom would likely occur at one of the activated positions of the ring system. Given the directing effects of the existing substituents, positions C5 and C2 are the most probable sites for halogenation, with the exact ratio depending on steric factors and reaction conditions (e.g., Lewis acid catalyst).
Nitration: The reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. The nitro group is strongly deactivating, and its introduction would be directed to positions predicted by the existing substituents, primarily C5 and C8, which are para to the acetonitrilomethyl group and in the adjacent ring.
Investigating C-F Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant chemical challenge. nih.gov However, recent advancements have demonstrated that C-F bond activation is achievable under specific conditions, opening new avenues for the functionalization of fluorinated organic molecules. nih.gov
Methods for C-F bond activation often involve:
Transition Metal Catalysis: Rhodium qub.ac.uk and other transition metals can mediate C-F bond cleavage, often leading to defluorinative coupling or the introduction of new functional groups.
Photoredox Catalysis: Organic photoredox catalysts can reduce C-F bonds under mild conditions to generate carbon-centered radicals, which can then be trapped in subsequent reactions. nih.gov
Lewis Acid/Base Interactions: Synergistic Lewis and Brønsted acid sites have been shown to promote C-F bond activation. nih.gov Similarly, Lewis base-boryl radicals can selectively activate C-F bonds through a concerted electron-fluoride transfer mechanism. chemrxiv.org
For this compound, applying these methods could potentially replace the fluorine atom with other groups (e.g., H, alkyl, aryl), providing access to a range of derivatives not easily accessible through traditional SNAᵣ chemistry. This remains a frontier area of research.
Exploration of Tandem and Cascade Reactions Incorporating the Compound
The dual functionality of this compound makes it an attractive substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. mdpi.com Such processes are highly efficient as they reduce waste and minimize purification steps. rsc.orgresearchgate.net
A hypothetical tandem reaction could involve an initial reaction at one functional group that triggers a subsequent transformation at the other. For example:
SNAᵣ/Cyclization: A nucleophile could first displace the fluorine atom at C4. If this nucleophile contains another reactive site, it could then undergo an intramolecular reaction with the nitrile group. For instance, using a binucleophile like hydrazine (B178648) could lead to the formation of a new heterocyclic ring fused to the naphthalene core.
Functionalization/Cycloaddition: An electrophilic substitution on the naphthalene ring could introduce a group that subsequently participates in an intramolecular cycloaddition with the nitrile.
These complex transformations allow for the rapid construction of intricate molecular architectures from a relatively simple starting material, highlighting the synthetic potential of this compound.
Derivatization Strategies for Advanced Synthetic Applications
Introduction of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Rings
The transformation of the nitrile functionality is a powerful strategy for embedding the 4-fluoronaphthalen-1-yl core into a diverse range of heterocyclic systems. These heterocycles are prevalent in medicinal chemistry and materials science, making these derivatization pathways particularly valuable.
Formation of Oxazole (B20620) Derivatives
Oxazoles are a class of five-membered heterocyclic compounds that are present in numerous biologically active molecules. A prominent method for synthesizing oxazoles that can be adapted for 2-(4-fluoronaphthalen-1-yl)acetonitrile is the van Leusen oxazole synthesis. nih.gov This reaction typically involves the base-mediated condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.orgnrochemistry.comorganic-chemistry.org
To apply this methodology, the acetonitrile (B52724) derivative would first undergo hydrolysis to the corresponding carboxylic acid, 2-(4-fluoronaphthalen-1-yl)acetic acid, followed by reduction to the aldehyde, 2-(4-fluoronaphthalen-1-yl)acetaldehyde. The resulting aldehyde can then be reacted with TosMIC in the presence of a base like potassium carbonate to yield the 5-((4-fluoronaphthalen-1-yl)methyl)oxazole.
Another effective, one-pot approach involves the reaction of carboxylic acids directly with isocyanoacetates using a triflylpyridinium reagent for in situ activation. nih.gov This method avoids the need to isolate the intermediate aldehyde, offering a more streamlined synthesis. The versatility of this approach suggests its applicability to the late-stage functionalization of complex molecules. nih.gov
Synthesis of Triazole Derivatives
Triazoles, both in their 1,2,3- and 1,2,4-isomeric forms, are fundamental building blocks in pharmaceuticals and functional materials. frontiersin.org The nitrile group of this compound is an excellent starting point for the synthesis of aminotriazoles.
A direct and efficient route to 5-amino-1,2,3-triazole derivatives is the "azide-acetonitrile click reaction," a [3+2] cycloaddition between an organic azide (B81097) and an acetonitrile derivative. nih.gov This reaction proceeds under mild conditions and demonstrates a broad substrate scope, making it suitable for complex molecule synthesis, including DNA-encoded libraries. nih.gov Reacting this compound with sodium azide in the presence of a suitable catalyst would yield 4-((4-fluoronaphthalen-1-yl)methyl)-1H-1,2,3-triazol-5-amine.
For the synthesis of 1,2,4-triazoles, a common strategy involves the conversion of the nitrile to an amidoxime (B1450833). This is achieved by reacting this compound with hydroxylamine. The resulting amidoxime can then undergo condensation and cyclization with various reagents, such as another nitrile in the presence of a copper catalyst, to form disubstituted 1,2,4-triazoles. frontiersin.org
Integration into Other Diverse Heterocyclic Systems
The versatility of the cyanomethyl group extends to the synthesis of a wide array of other heterocyclic systems, including pyrimidines and thiazoles.
Pyrimidine Derivatives: Pyrimidines are central components of nucleobases and are found in numerous therapeutic agents. bu.edu.eg A common synthetic strategy involves the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine (B92328). bu.edu.egmdpi.com The this compound can be elaborated into a suitable 1,3-dielectrophile precursor, such as a β-keto ester, which can then be cyclized. For instance, condensation of the derived β-keto ester with guanidine would lead to the formation of a 2-aminopyrimidine (B69317) derivative bearing the (4-fluoronaphthalen-1-yl)methyl substituent. Modern methods often utilize multicomponent reactions under microwave irradiation or ultrasonic assistance to improve efficiency and yield. organic-chemistry.orgnih.gov
Thiazole (B1198619) Derivatives: The thiazole ring is another privileged scaffold in medicinal chemistry. bepls.comnih.gov The most classic route is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To utilize this method, this compound would first be converted to the corresponding α-bromoketone. Subsequent reaction with thiourea (B124793) would directly yield the 2-amino-4-((4-fluoronaphthalen-1-yl)methyl)thiazole. Alternative green chemistry approaches utilize catalysts and environmentally benign solvents like water or PEG-400 to facilitate the synthesis from α-diazoketones and thiourea. bepls.com
Construction of Biaryl and Polycyclic Systems
The fluoronaphthalene core of the title compound provides a handle for carbon-carbon bond formation, enabling the construction of extended conjugated systems. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, allowing for the precise formation of biaryl and polycyclic aromatic structures.
Palladium-Catalyzed Cross-Coupling with Organoboron Reagents (Suzuki-Miyaura type)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl halides and organoboron compounds. mdpi.com While aryl fluorides are typically less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled the effective coupling of C-F bonds. nih.govthieme-connect.de The reaction of this compound with various arylboronic acids, catalyzed by a specialized palladium complex with appropriate ligands (e.g., bulky, electron-rich phosphines), can yield 2-(4-aryl-naphthalen-1-yl)acetonitrile derivatives. The nitrile group is generally stable under these conditions. The use of weak bases can be crucial to prevent competitive protodeborylation of the organoboron reagent, a common side reaction, especially with fluorine-substituted compounds. nih.gov
| Aryl Halide Substrate (Analogue) | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 95 | thieme-connect.de |
| 1-Chloro-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | Dioxane | 88 | researchgate.net |
| Pentafluoroiodobenzene | Phenylboronic acid | Pd/Cu Nanocolloid | - | - | 100 | thieme-connect.de |
| 1-Fluoro-4-iodobenzene | Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | DME/H2O | 92 | nih.gov |
Other Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems
Beyond the Suzuki-Miyaura reaction, other metal-catalyzed couplings offer powerful alternatives for elaborating the naphthalene (B1677914) core.
Heck-Mizoroki Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org Applying this to this compound (or more commonly, an iodo- or bromo-analogue for higher reactivity) with an alkene like ethyl acrylate, in the presence of a palladium catalyst and a base, would yield a substituted naphthalene with an extended conjugated side chain. The reaction typically proceeds with high trans selectivity. organic-chemistry.orgyoutube.com
| Aryl Halide Substrate (Analogue) | Alkene Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Iodonaphthalene | Styrene | Pd(OAc)2 | KOAc | Methanol | ~80 | wikipedia.org |
| 4-Bromo-fluorobenzene | n-Butyl acrylate | Pd(OAc)2 / P(o-tol)3 | Et3N | Acetonitrile | 95 | mdpi.com |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd/C | Et3N | DMF | 98 | organic-chemistry.org |
Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, producing arylalkynes. wikipedia.orglibretexts.org This reaction is invaluable for synthesizing rigid, linear, and extended π-systems used in materials science. The coupling of this compound with an alkyne like phenylacetylene, catalyzed by a palladium complex and a copper(I) co-catalyst, would produce 2-(4-(phenylethynyl)naphthalen-1-yl)acetonitrile. Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling). organic-chemistry.orgnih.gov
| Aryl Halide Substrate (Analogue) | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Iodonaphthalene | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 90 | wikipedia.org |
| 1-Bromo-4-fluorobenzene | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Et3N | Toluene | 98 | organic-chemistry.org |
| 1-Chloro-4-nitrobenzene | 1-Hexyne | Pd(OAc)2 / XPhos / CuI | Cs2CO3 | Dioxane | 85 | libretexts.org |
Functionalization for Design of Molecular Probes and Advanced Materials
The strategic modification of this compound opens avenues for the creation of novel molecular probes and advanced materials with tailored properties. Functionalization can be targeted at either the acetonitrile group or the fluoronaphthalene core, or a combination of both, to achieve desired functionalities.
Naphthalene-based fluorophores are widely utilized in the development of fluorescent sensors and biological labels. rsc.orgmdpi.com The introduction of donor and acceptor groups on the naphthalene ring can significantly enhance fluorescence through intramolecular charge transfer (ICT) mechanisms. The fluoronaphthalene moiety of this compound serves as a foundational fluorescent platform. Derivatization of this core by introducing additional functional groups can lead to the development of specific molecular probes. For instance, the incorporation of chelating agents could yield fluorescent sensors for metal ions. bohrium.com
The acetonitrile group itself is a versatile handle for a variety of chemical transformations. ntnu.noontosight.aicareers360.com Its hydrolysis can lead to the formation of corresponding amides or carboxylic acids, which can then be coupled with other molecules. bohrium.com Reduction of the nitrile yields a primary amine, providing a nucleophilic site for further reactions. ontosight.ai Furthermore, the nitrile group can participate in cycloaddition reactions to form heterocyclic systems, which are common structural motifs in functional materials and pharmaceuticals. epa.gov
The fluorine atom on the naphthalene ring, while seemingly a simple substitution, plays a crucial role in fine-tuning the properties of the resulting materials. Fluorination is known to enhance thermal stability, chemical resistance, and can modify the optical and electrical properties of organic compounds. nih.govnumberanalytics.com In the context of advanced materials, this can lead to the development of more robust and efficient organic electronic devices or polymers with specialized characteristics. man.ac.uk
Table 1: Potential Derivatization Strategies and Applications
| Functionalization Target | Reagent/Reaction Type | Potential Derivative | Advanced Application |
| Acetonitrile Group | Acid or Base Hydrolysis | 2-(4-Fluoronaphthalen-1-yl)acetic acid | Monomer for specialty polymers |
| Acetonitrile Group | Reduction (e.g., with LiAlH4) | 2-(4-Fluoronaphthalen-1-yl)ethanamine | Building block for pharmaceuticals |
| Acetonitrile Group | Cycloaddition (e.g., with azides) | Tetrazolyl-functionalized fluoronaphthalene | Component of energetic materials or ligands |
| Naphthalene Core | Electrophilic Aromatic Substitution | Nitrated or Halogenated derivatives | Intermediates for further functionalization |
| Naphthalene Core | Suzuki or Buchwald-Hartwig Coupling | Arylated or aminated derivatives | Organic light-emitting diode (OLED) materials |
Detailed research into the specific reactivity of this compound is necessary to fully exploit its potential. However, based on the known chemistry of its constituent functional groups, a rich landscape of derivatization strategies can be envisioned for the creation of next-generation molecular probes and advanced materials. The interplay between the fluorescent naphthalene core, the versatile acetonitrile handle, and the property-enhancing fluorine atom makes this compound a promising platform for innovation in chemical synthesis.
Mechanistic and Kinetic Investigations of Reactions Involving 2 4 Fluoronaphthalen 1 Yl Acetonitrile
Elucidation of Reaction Mechanisms
Understanding the precise mechanism of nucleophilic substitution on 2-(4-Fluoronaphthalen-1-yl)acetonitrile is crucial for controlling reaction outcomes. The debate between stepwise and concerted pathways is central to this understanding.
The most commonly accepted pathway for this type of transformation is the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orglibretexts.org This process is generally depicted as a two-step addition-elimination sequence:
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine, breaking the aromaticity of the naphthalene (B1677914) ring to form a resonance-stabilized, negatively charged intermediate. libretexts.orgyoutube.com This intermediate is known as a Meisenheimer complex. The high electronegativity of the fluorine atom enhances the electrophilicity of the ipso-carbon, facilitating this initial attack. stackexchange.comlibretexts.org
The electron-withdrawing nature of the cyano group (-CN) plays a critical role in stabilizing the negative charge of the intermediate through resonance, thereby activating the substrate for the SNAr reaction. masterorganicchemistry.comlibretexts.org
While the stepwise mechanism is the classical explanation, recent experimental and computational studies suggest that many SNAr reactions may proceed through a concerted pathway, where nucleophilic attack and leaving group departure occur in a single step through a single transition state. springernature.comnih.govnih.gov
Stepwise Mechanism: This pathway involves the formation of a discrete Meisenheimer complex as a true reaction intermediate. libretexts.org This mechanism is generally favored in systems with strong electron-withdrawing groups (like nitro groups) that can heavily stabilize the anionic intermediate and/or when a poor leaving group is present, which increases the kinetic stability of the intermediate. springernature.combris.ac.uk
Concerted Mechanism (cSNAr): In this mechanism, the Meisenheimer complex is not an intermediate but rather a transition state. nih.govresearchgate.net Bond formation to the nucleophile and bond cleavage of the leaving group are synchronous, albeit not necessarily to the same degree at the transition state. This pathway is considered more likely for substrates that are less activated or possess a very good leaving group. springernature.comacs.orgnih.gov
For this compound, which is activated but lacks the potent stabilization offered by nitro groups, the reaction could exist on the borderline between these two mechanistic extremes, with the specific pathway potentially influenced by the nucleophile and reaction conditions. springernature.comresearchgate.net
The key intermediate in a stepwise SNAr reaction is the Meisenheimer complex. libretexts.orgresearchgate.net This is an anionic σ-complex where the sp²-hybridized carbon of the aromatic ring has been converted to an sp³-hybridized center. youtube.com The stability of this complex is paramount; highly stable complexes can sometimes be observed or even isolated. youtube.combris.ac.uk
In the case of this compound, the Meisenheimer complex would be stabilized by the delocalization of the negative charge onto the cyano group. However, compared to archetypal systems like trinitroanisole, this stabilization is less pronounced. Consequently, if formed, the Meisenheimer complex in reactions of this compound is expected to be a high-energy, transient species with a short lifetime, making its direct detection challenging. bris.ac.ukresearchgate.net The debate over whether this species is a true intermediate or a transition state highlights the nuances of the concerted versus stepwise discussion. springernature.comresearchgate.net
Computational Chemistry Studies of 2 4 Fluoronaphthalen 1 Yl Acetonitrile and Its Reactivity
Electronic Structure and Reactivity Predictions
The electronic characteristics of a molecule govern its chemical behavior. Computational methods can map out electron distribution and energy levels, which are key to predicting how the molecule will interact with other chemical species.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict molecular geometries, energies, and other properties with a high degree of accuracy. nih.gov For 2-(4-Fluoronaphthalen-1-yl)acetonitrile, DFT calculations would begin by determining its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
Beyond the stable ground state, DFT is crucial for exploring reaction pathways. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of a reaction. This approach allows for the theoretical prediction of reaction mechanisms, such as nucleophilic substitution at the acetonitrile (B52724) group or electrophilic attack on the naphthalene (B1677914) ring. Computational studies on related heterocyclic compounds have successfully used various DFT functionals, like B3LYP and M06-2X, to optimize geometries and predict chemical properties. nih.govresearchgate.net
Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(aromatic)-F | ~1.35 Å |
| C(aromatic)-CH2 | ~1.51 Å | |
| CH2-CN | ~1.47 Å | |
| C≡N | ~1.16 Å | |
| Bond Angle | C(aromatic)-C-C(nitrile) | ~112° |
| C-C≡N | ~178° | |
| Dihedral Angle | F-C(aromatic)-C(aromatic)-C(methylene) | ~0° or ~180° |
Note: This data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity based on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. niscpr.res.in The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, indicating its ability to donate electrons. The energy of the LUMO is related to its electron affinity, or its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. niscpr.res.in A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in
For this compound, the naphthalene ring system and the electron-withdrawing cyano and fluoro groups would significantly influence the energies and distributions of these frontier orbitals. The HOMO is likely to be distributed across the π-system of the naphthalene ring, while the LUMO may be localized more towards the acetonitrile group and the fluorinated carbon, areas susceptible to nucleophilic attack. Analysis of related methylcarbamate derivatives has shown that the LUMO can be the key frontier orbital in predicting reaction mechanisms. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating capacity, located on the naphthalene π-system |
| LUMO | -1.2 | Electron-accepting capacity, potential site for nucleophilic attack |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and kinetic stability |
Note: These values are illustrative and represent typical results from a DFT calculation.
The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. A Molecular Electrostatic Potential (MESP) map is a visual representation of this charge distribution. It is plotted on the molecule's electron density surface, using color to denote electrostatic potential. Red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack.
In this compound, an MESP map would likely show a significant negative potential (red) around the highly electronegative fluorine and nitrogen atoms. These sites represent the most electron-rich areas of the molecule. Conversely, the hydrogen atoms of the methylene (B1212753) group and the aromatic ring would exhibit a positive potential (blue). Such maps are valuable for predicting how the molecule will interact with other polar molecules, ions, or biological receptors. researchgate.net
Analysis of Non-Covalent Interactions within Molecular Conformations and Reaction Complexes
Non-covalent interactions are weaker than covalent bonds but are fundamental in determining the three-dimensional structure of molecules, their aggregation, and their interaction with other molecules. nih.govmhmedical.com Computational analysis is essential for identifying and quantifying these subtle forces.
While conventional hydrogen bonds involve hydrogen linked to highly electronegative atoms like oxygen or nitrogen, weaker C-H...X hydrogen bonds also play a significant structural role. In this compound, several such interactions are possible.
Intramolecularly, a weak C-H...F or C-H...N bond could form between a hydrogen on the naphthalene ring and the fluorine atom or the nitrogen of the nitrile group, influencing the molecule's preferred conformation. Intermolecularly, these interactions are critical for how molecules pack in a solid state or interact in solution. The hydrogen atoms of the methylene bridge (CH₂) could act as donors to the nitrogen or fluorine atoms of neighboring molecules. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to find bond critical points and characterize the strength and nature of these hydrogen bonds. researchgate.net Studies on substituted naphthoquinones have demonstrated the importance of intramolecular hydrogen bonds in stabilizing molecular structures. mdpi.com
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The fluorine atom in this compound, although the least polarizable halogen, can still participate in such interactions, particularly with electron-rich systems.
The naphthalene core of the molecule provides an extensive π-electron system, making it capable of various aromatic π-interactions. These include:
π-π Stacking: The face-to-face or offset stacking of naphthalene rings between two molecules, driven by electrostatic and dispersion forces.
C-H/π Interactions: Where a C-H bond from a neighboring molecule interacts with the face of the naphthalene π-system.
C-F/π Interactions: An interaction between the electron-rich π-system of the naphthalene ring and the electrophilic region of a carbon-fluorine bond from another molecule.
These interactions are crucial for understanding molecular recognition, crystal engineering, and the binding of the molecule to biological targets. DFT calculations, particularly those that account for dispersion forces (e.g., ωB97XD functionals), are well-suited to model and quantify the energetics of these non-covalent interactions. mdpi.com
Conformational Analysis and Energy Minima Determination
A computational conformational analysis of this compound would aim to identify the most stable three-dimensional arrangements of the molecule. This process typically involves rotating the flexible bonds of the molecule, such as the bond connecting the acetonitrile group to the naphthalene ring, and calculating the potential energy of each resulting conformation.
The primary objectives of such a study would be:
Identification of Conformers: To determine the various possible spatial orientations (conformers) of the acetonitrile group relative to the fluoronaphthalene ring system.
Energy Minima Calculation: To calculate the relative energies of these conformers to identify the most stable, low-energy structures (energy minima). This is often achieved using methods like Density Functional Theory (DFT).
Geometric Parameter Analysis: To detail the bond lengths, bond angles, and dihedral angles that characterize each stable conformer.
Were such a study available, the findings would be presented in a data table similar to the hypothetical example below.
Hypothetical Data Table: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (F-C4-C1-CH2) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0° | 0.00 | 75.3 |
| B | 90° | 2.50 | 24.7 |
| C | 180° | 5.00 | < 0.1 |
Note: This data is illustrative and not based on actual experimental or computational results.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations, also known as ab initio quantum chemistry methods, can predict various spectroscopic properties of a molecule before it is synthesized or analyzed in a laboratory. These predictions are invaluable for confirming experimental results and for understanding the electronic structure of the molecule.
For this compound, these computational studies would typically focus on:
NMR Spectroscopy: Calculation of the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F atoms. These theoretical values can aid in the assignment of peaks in experimentally obtained NMR spectra.
Vibrational Spectroscopy: Prediction of the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This helps in identifying the characteristic functional groups and vibrational modes of the molecule.
Electronic Spectroscopy: Calculation of the electronic transitions to predict the ultraviolet-visible (UV-Vis) absorption spectrum. This provides insights into the electronic structure and the nature of the chromophores within the molecule.
The results of such predictive studies would be summarized in detailed data tables, as shown in the hypothetical examples below.
Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 | 128.5 |
| C2 | 125.2 |
| C3 | 126.8 |
| C4 | 160.1 (C-F) |
| CH₂ | 25.4 |
| CN | 117.3 |
Note: This data is illustrative and not based on actual computational results.
Hypothetical Data Table: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C≡N) | 2255 | Nitrile stretch |
| ν(C-F) | 1150 | Carbon-Fluorine stretch |
| Aromatic ν(C-H) | 3050-3100 | Aromatic C-H stretch |
| Aliphatic ν(C-H) | 2920, 2850 | Methylene C-H stretch |
Note: This data is illustrative and not based on actual computational results.
An article on the advanced spectroscopic characterization of this compound cannot be generated at this time.
Extensive searches for experimental spectroscopic data for the compound "this compound" (CAS #3832-87-9) have been conducted. These searches aimed to find specific data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are essential for creating the detailed, scientifically accurate content required by the requested article structure.
Unfortunately, publicly accessible, detailed experimental data for this specific compound could not be located in scholarly articles, patents, or common chemical databases. Without this foundational information, it is not possible to generate the thorough and informative content for the specified sections and subsections as instructed. The creation of data tables and detailed research findings is contingent on the availability of this primary data.
Advanced Spectroscopic Characterization Methodologies
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) Findings
For 2-(4-Fluoronaphthalen-1-yl)acetonitrile, the molecular formula is C₁₂H₈FN. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Total | 185.064077 |
This table is generated based on established isotopic masses and does not represent experimental data.
An experimental HRMS analysis of a pure sample of this compound would be expected to yield a mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺ that is extremely close to this theoretical value, typically within a few parts per million (ppm). Such a result would provide strong evidence for the compound's elemental composition, confirming the presence of one fluorine and one nitrogen atom, along with the specific number of carbon and hydrogen atoms. This level of accuracy is crucial for distinguishing the target compound from potential isomers or impurities.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides valuable information about the electronic structure of the molecule, particularly the extent of conjugation.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the naphthalene (B1677914) ring system. Naphthalene itself exhibits characteristic absorption bands, and the presence of substituents—the fluorine atom and the acetonitrile (B52724) group—will modulate the positions (λmax) and intensities (molar absorptivity, ε) of these bands.
The key electronic transitions observed in aromatic systems like naphthalene are typically π → π* transitions. The introduction of the acetonitrile and fluorine substituents can influence these transitions in several ways:
Bathochromic Shift (Red Shift): A shift of absorption maxima to longer wavelengths. This can be caused by substituents that extend the conjugated system or act as electron-donating groups.
Hypsochromic Shift (Blue Shift): A shift of absorption maxima to shorter wavelengths.
Hyperchromic Effect: An increase in the intensity of an absorption band.
Hypochromic Effect: A decrease in the intensity of an absorption band.
The fluoronaphthalene core of the molecule contains an extended π-conjugated system. The acetonitrile group, while not directly extending the conjugation of the naphthalene ring in the same way as an unsaturated group, can influence the electronic properties through inductive effects.
Although specific, publicly available experimental UV-Vis spectral data for this compound has not been identified, the principles of UV-Vis spectroscopy confirm its utility in characterizing the electronic structure of this and related aromatic compounds.
2 4 Fluoronaphthalen 1 Yl Acetonitrile As a Key Intermediate in Complex Molecule Synthesis
Precursor for Elaborate Molecular Structures with Potential Pharmacological Relevance
The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.com The introduction of a fluorine atom, a common strategy in drug design, can enhance a molecule's binding affinity to target proteins, improve its pharmacokinetic profile, and block metabolic degradation pathways. Consequently, 2-(4-Fluoronaphthalen-1-yl)acetonitrile is a key starting material for creating novel compounds with potential therapeutic applications, ranging from antimicrobial to anticancer agents. mdpi.comijpsjournal.com
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing critical insights into how the chemical structure of a compound correlates with its biological activity. nih.gov By systematically modifying a lead compound, medicinal chemists can identify the key molecular features responsible for its therapeutic effects and optimize them to enhance potency, selectivity, and safety.
This compound is an ideal scaffold for SAR studies. Its core structure allows for a variety of chemical modifications at several key positions:
The Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic rings (e.g., tetrazoles), each imparting different physicochemical properties to the resulting molecule.
The Methylene (B1212753) Bridge: The α-carbon (the CH₂ group) is activated by both the aromatic naphthalene ring and the electron-withdrawing nitrile group. This allows for the introduction of various substituents through alkylation or other C-C bond-forming reactions, enabling the exploration of the steric and electronic requirements of the biological target.
The Naphthalene Ring: The aromatic system can undergo further substitution reactions, allowing for the addition of other functional groups that can modulate the compound's activity and properties.
This systematic derivatization allows researchers to build a library of related compounds and test them in biological assays to develop a comprehensive SAR model, guiding the design of more effective therapeutic agents. nih.govacs.org
| Modification Site | Reaction Type | Resulting Functional Group | Potential Impact on Activity |
|---|---|---|---|
| Nitrile Group (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Introduces hydrogen bond donor/acceptor, changes polarity. |
| Nitrile Group (-CN) | Reduction | Primary Amine (-CH₂NH₂) | Introduces basic center, potential for salt formation. |
| Methylene Bridge (-CH₂-) | Alkylation | Substituted Carbon (-CHR-) | Probes steric tolerance of binding pocket. |
| Naphthalene Ring | Electrophilic Aromatic Substitution | Various (e.g., -NO₂, -Br) | Modulates electronic properties and metabolic stability. |
Building Block for Agrochemicals or Specialty Chemicals
The inclusion of fluorine is a highly successful strategy in the development of modern agrochemicals. nih.govresearchgate.net Fluorinated compounds often exhibit enhanced biological activity, increased metabolic stability, and altered physical properties that can improve their effectiveness as herbicides, insecticides, or fungicides. nih.govccspublishing.org.cn More than 50% of newly developed pesticides in recent years contain fluorine. agropages.com
This compound serves as a valuable building block in this sector. The fluoronaphthalene moiety can be incorporated into the core structure of a potential pesticide, while the acetonitrile (B52724) handle provides a reactive site for further elaboration and connection to other pharmacophores. The unique combination of a polycyclic aromatic system and a fluorine atom makes it a precursor for specialty chemicals with tailored electronic or material properties.
Contribution to the Development of Novel Synthetic Methodologies
The reactivity of this compound also makes it a useful tool for developing and refining new synthetic methods that aim for higher efficiency, selectivity, and complexity in a single operation.
The creation of chiral molecules with a specific three-dimensional arrangement of atoms is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological activities. The methylene protons of this compound are acidic and can be removed by a base to generate a planar carbanion (a nucleophile).
This nucleophile can then be used in reactions with electrophiles to create a new stereocenter. By using chiral catalysts or auxiliaries, this reaction can be guided to produce one enantiomer preferentially over the other. This process, known as enantioselective α-functionalization, is a powerful strategy for synthesizing optically active pharmaceutical ingredients. nih.gov Methodologies developed for the enantioselective functionalization of acetonitrile and related compounds can be applied to this specific intermediate to create chiral building blocks for drug synthesis. chemrxiv.orgnih.gov
Modern organic synthesis emphasizes efficiency and sustainability, leading to a growing interest in multi-component reactions (MCRs) and cascade reactions. wikipedia.orgwikipedia.org
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, minimizing waste and simplifying synthetic procedures. wikipedia.orgorganic-chemistry.org Arylacetonitriles are known to participate in MCRs to generate a wide array of heterocyclic structures. researchgate.net The nucleophilic character of the deprotonated this compound allows it to act as one component in such reactions, enabling the rapid assembly of diverse molecular libraries for screening purposes. researchgate.netresearchgate.net
Cascade Reactions: A cascade reaction involves a series of intramolecular transformations that occur sequentially in one pot, often triggered by a single event. wikipedia.org The functional groups within this compound can be designed to participate in such cascades. For instance, an initial intermolecular reaction at the acetonitrile moiety could be followed by a cyclization onto the naphthalene ring, allowing for the efficient construction of complex polycyclic systems in a single, atom-economical operation. nih.govrsc.org
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare 2-(4-Fluoronaphthalen-1-yl)acetonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions targeting the naphthalene ring. For example, fluorinated intermediates may be reacted with acetonitrile derivatives under basic conditions. Reaction parameters such as solvent polarity (e.g., acetonitrile as a co-solvent in aqueous systems ), temperature (controlled to avoid side reactions), and catalysts (e.g., phase-transfer catalysts) are critical. Optimization often requires iterative testing of stoichiometry and reaction time, monitored via TLC or HPLC.
Q. How is the purity of this compound validated in academic research?
- Methodological Answer : Purity is assessed using hyphenated techniques like HPLC-MS (with acetonitrile as a mobile phase ) and GC-MS. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with fluorine-specific ¹⁹F NMR resolving substituent effects . Quantitative analysis via integration of NMR peaks or chromatographic area-under-curve comparisons ensures ≥95% purity, as per peer-reviewed standards.
Advanced Research Questions
Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?
- Methodological Answer : Single-crystal X-ray diffraction is hindered by low crystal quality or twinning. To address this, slow vapor diffusion (e.g., using acetonitrile/ether mixtures) improves crystal growth. SHELXL refines structures by adjusting parameters like thermal displacement and occupancy. For example, the methoxy-indole acetonitrile analog required data-to-parameter ratios >15:1 and anisotropic refinement for accuracy . Challenges like disordered fluorine atoms are resolved using restraints and density functional theory (DFT)-guided models.
Q. How can computational chemistry predict the reactivity of fluorinated acetonitrile derivatives in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For fluoronaphthalene derivatives, electrostatic potential maps reveal electron-withdrawing effects of fluorine, guiding predictions of regioselectivity in cross-coupling reactions . Solvent effects (e.g., acetonitrile’s polarity) are incorporated via continuum solvation models (SMD). Software like Gaussian or ORCA validates experimental kinetics, as seen in similar nitrile systems .
Q. How are contradictions in spectroscopic data for fluoronaphthalene acetonitrile derivatives resolved?
- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or absorption bands) are cross-validated using isotopic labeling or heteronuclear correlation experiments (HSQC/HMBC). For instance, ¹H-¹⁹F coupling constants in fluorinated analogs clarify substitution patterns . Conflicting chromatographic retention times are addressed by spiking with authentic standards or using high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
